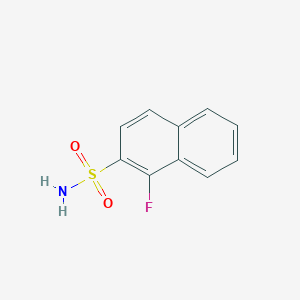

1-氟萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Fluoronaphthalene-2-sulfonamide is a compound with the CAS Number: 1874267-46-5 . It has a molecular weight of 225.24 and is a powder at room temperature .

Synthesis Analysis

The synthesis of sulfonamides, such as 1-Fluoronaphthalene-2-sulfonamide, has been explored in various studies. One approach involves the oxidative coupling of thiols and amines . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, which simplifies the synthetic routes and reduces waste generation .Molecular Structure Analysis

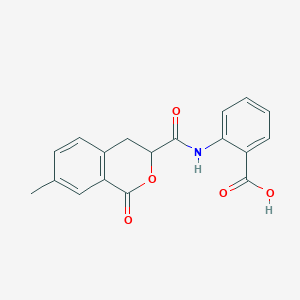

The InChI code for 1-Fluoronaphthalene-2-sulfonamide is1S/C10H8FNO2S/c11-10-8-4-2-1-3-7 (8)5-6-9 (10)15 (12,13)14/h1-6H, (H2,12,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

1-Fluoronaphthalene-2-sulfonamide is a powder at room temperature . It has a molecular weight of 225.24 . More specific physical and chemical properties may require further experimental analysis.科学研究应用

Fluorescent Imaging in Tumors

1-Fluoronaphthalene-2-sulfonamide (abbreviated as SN-2NI ) belongs to a class of sulfonamide-containing naphthalimide derivatives. Researchers have synthesized SN-2NI by incorporating N-butyl-4-ethyldiamino-1,8-naphthalene imide (NI) into the sulfonamide group . Here’s why it’s relevant:

- Background : A tumor-targeting fluorescent probe is crucial for noninvasive cancer detection. Fluorescent imaging faces challenges due to tissue scattering and absorption, but recent advances have improved its clinical applicability .

- Application : SN-2NI holds promise as a tumor-targeting fluorescent probe for cancer imaging .

作用机制

Target of Action

1-Fluoronaphthalene-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

1-Fluoronaphthalene-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, 1-Fluoronaphthalene-2-sulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 1-Fluoronaphthalene-2-sulfonamide affects the folic acid metabolism cycle . This disruption can lead to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, with high levels achieved in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The primary result of the action of 1-Fluoronaphthalene-2-sulfonamide is the inhibition of bacterial growth . By preventing the synthesis of folic acid, it disrupts the production of nucleic acids, thereby inhibiting the growth and multiplication of bacteria .

安全和危害

属性

IUPAC Name |

1-fluoronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVVJKBUPUAEGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoronaphthalene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2634115.png)

![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2634121.png)

![Ethyl 4-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2634126.png)

![5-chloro-N-[4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2634130.png)

![2-methyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2634136.png)